(2,1,3-Benzothiadiazol-4-yl)methanesulfonyl chloride

Description

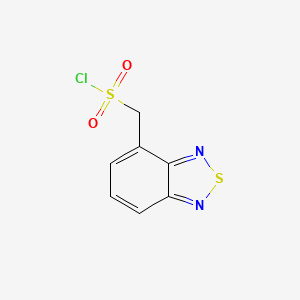

(2,1,3-Benzothiadiazol-4-yl)methanesulfonyl chloride (CAS 73713-79-8) is a sulfonyl chloride derivative of the benzothiadiazole heterocyclic system. Its molecular formula is C₆H₃ClN₂O₂S₂, with a molecular weight of 234.67 g/mol . The compound features a benzothiadiazole core—a bicyclic structure containing sulfur and nitrogen—with a sulfonyl chloride (-SO₂Cl) functional group at position 4. This electron-deficient aromatic system enhances the electrophilicity of the sulfonyl chloride group, making it reactive toward nucleophiles like amines and alcohols. Such reactivity is leveraged in organic synthesis to introduce sulfonate or sulfonamide moieties into target molecules, particularly in pharmaceuticals and agrochemicals .

Structure

3D Structure

Properties

IUPAC Name |

2,1,3-benzothiadiazol-4-ylmethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2S2/c8-14(11,12)4-5-2-1-3-6-7(5)10-13-9-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQJFUGIPUJXSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2,1,3-Benzothiadiazol-4-yl)methanesulfonyl chloride typically involves the reaction of benzothiadiazole with methanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route used.

Chemical Reactions Analysis

(2,1,3-Benzothiadiazol-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the methanesulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The benzothiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different products.

Condensation Reactions: It can also participate in condensation reactions with other compounds to form more complex molecules.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2,1,3-Benzothiadiazol-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis to introduce the benzothiadiazole moiety into various molecules.

Biology: This compound is used in the study of biological systems, particularly in the development of fluorescent probes and sensors.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,1,3-Benzothiadiazol-4-yl)methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify the structure and function of target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The chlorine substituent at position 7 in the analog introduces an additional electron-withdrawing group (EWG), which may further polarize the sulfonyl chloride group, enhancing its electrophilicity and reactivity in substitution reactions .

- Steric Considerations : The chlorine at position 7 is unlikely to cause significant steric hindrance to the sulfonyl chloride at position 4 due to the spatial separation on the aromatic ring.

- Solubility and Stability : The increased molecular weight and lipophilicity of the 7-chloro derivative may reduce solubility in polar solvents compared to the parent compound. Both compounds are expected to hydrolyze in the presence of moisture, but the EWG effect of chlorine could marginally stabilize the sulfonyl chloride against hydrolysis .

Hypothetical Comparisons with Other Analogs

While the evidence focuses on the two compounds above, other benzothiadiazole sulfonyl chlorides could theoretically differ in:

- Substituent Position : A sulfonyl chloride at position 5 or 6 may alter electronic delocalization and reactivity.

- Functional Groups: EWGs (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) at adjacent positions could modulate reactivity.

Biological Activity

(2,1,3-Benzothiadiazol-4-yl)methanesulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and experimental findings.

Chemical Structure and Properties

The compound features a benzothiadiazole moiety, which is known for its diverse biological activities. The methanesulfonyl chloride group contributes to its reactivity and potential pharmacological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function by:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways.

- Receptor Modulation : It may act as a modulator of specific receptors, influencing signal transduction pathways.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to neuroprotective effects.

Antimicrobial Properties

Research indicates that derivatives of benzothiadiazole exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been evaluated for their efficacy against various bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| Compound A | Effective against E. coli | |

| Compound B | Inhibitory effects on S. aureus |

Anticancer Potential

Studies have explored the anticancer properties of benzothiadiazole derivatives. In vitro assays demonstrated that certain compounds can induce apoptosis in cancer cell lines.

Neuroprotective Effects

Recent investigations into the neuroprotective capabilities of benzothiadiazole derivatives have highlighted their potential in treating neurodegenerative diseases such as Alzheimer's disease. These compounds may inhibit acetylcholinesterase (AChE) and exhibit metal chelation properties.

Case Study 1: Alzheimer's Disease

A study focused on synthesizing N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides demonstrated promising results in inhibiting AChE with an IC50 value of 5.24 µM. This suggests that modifications to the benzothiadiazole structure can enhance its therapeutic profile against Alzheimer's disease .

Case Study 2: Antimicrobial Activity

In another study, a series of benzothiadiazole derivatives were screened for antimicrobial activity against clinical isolates. The results indicated that certain derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,1,3-Benzothiadiazol-4-yl)methanesulfonyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : A thiourea/NCBSI/HCl system enables efficient synthesis of sulfonyl chlorides via a telescoped alkyl halide conversion. Key parameters include maintaining anhydrous conditions, stoichiometric control of NCBSI (1.2 equivalents), and reaction monitoring via TLC. For benzothiadiazole derivatives, substituents on the aromatic ring (e.g., halogenated analogs) may require adjusted reaction times (4–6 hours) and temperatures (40–60°C) to achieve >90% yield .

- Characterization : Confirm product purity via ¹H/¹³C NMR. For example, the methylene group in sulfonyl chlorides typically resonates at δ ~4.4–4.8 ppm (¹H NMR) and ~45–70 ppm (¹³C NMR), with aromatic protons showing splitting patterns dependent on substitution .

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), sealed goggles, and a lab coat. Use respiratory protection (e.g., organic vapor cartridges) in poorly ventilated areas .

- Ventilation : Employ local exhaust ventilation to minimize inhalation exposure. Avoid skin contact, as the compound is acutely toxic (H311, H314) and causes severe burns .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Neutralize residual acidity with sodium bicarbonate .

Advanced Research Questions

Q. How can discrepancies in NMR data for sulfonyl chloride derivatives be resolved during structural elucidation?

- Analytical Strategy :

- Solvent Effects : Use deuterated chloroform (CDCl₃) for consistency. Aromatic proton splitting in benzothiadiazole derivatives may vary due to anisotropic effects from the sulfonyl group. Compare with literature values for analogous structures (e.g., (4-chlorophenyl)methanesulfonyl chloride: δ 4.76 ppm for CH₂) .

- Dynamic Effects : Rotameric equilibria in sulfonyl chlorides can broaden signals. Heat samples to 50°C to average conformers and sharpen peaks .

Q. What mechanistic insights explain the hydrolytic stability of this compound compared to other sulfonyl chlorides?

- Reactivity Analysis : Hydrolysis resistance is attributed to electron-withdrawing effects of the benzothiadiazole ring, which stabilize the sulfonyl chloride group against nucleophilic attack. Kinetic studies in aqueous acetonitrile (pH 7, 25°C) show a half-life >24 hours, versus <1 hour for aliphatic sulfonyl chlorides. This stability enables its use in stepwise syntheses of sulfonamides without immediate quenching .

Q. How does the compound’s toxicity profile influence in vivo experimental design?

- Toxicity Mitigation :

- Acute Exposure : Rodent studies indicate LC₅₀ (inhalation) at 28 ppm over 4 hours. Design exposure protocols with airtight chambers and real-time gas monitoring. Post-exposure, administer bronchodilators for respiratory distress .

- Chronic Effects : No carcinogenicity data exist, but structural analogs suggest potential neurotoxicity. Limit handling frequency and use closed systems (e.g., flow reactors) to reduce researcher exposure .

Data Contradiction and Optimization

Q. How should researchers address inconsistent yields in sulfonamide formation using this compound?

- Troubleshooting Guide :

- Amine Basicity : Use tertiary amines (e.g., triethylamine) to scavenge HCl, improving reaction homogeneity. For sterically hindered amines, increase reaction temperature to 80°C .

- Side Reactions : Competing hydrolysis can occur if moisture is present. Pre-dry solvents (molecular sieves) and reagents. Monitor by IR for S=O stretching (1360–1180 cm⁻¹) to confirm sulfonamide formation .

Q. What strategies validate the environmental safety of waste containing this compound?

- Ecotoxicity Assessment :

- Biodegradation : Low bioaccumulation potential (BCF ~1.9) due to moderate hydrophilicity (log Kow ~1.3). Use activated sludge assays (OECD 301F) to confirm >70% degradation in 28 days .

- Aquatic Toxicity : EC₅₀ for Daphnia magna is <1 mg/L. Treat waste with Fenton’s reagent (Fe²⁺/H₂O₂) to oxidize sulfonyl chloride residues before disposal .

Applications in Method Development

Q. Can this compound serve as a dehydrating agent in carboxylate activation?

- Experimental Validation : Yes, it converts carboxylic acids to acid chlorides via methanesulfonate ester intermediates. Optimize by using 2 equivalents of sulfonyl chloride in dichloromethane at 0°C, followed by warming to room temperature. This avoids side reactions common with PCl₅ .

Q. How does the benzothiadiazole moiety influence its utility in photoactive materials?

- Photophysical Analysis : The benzothiadiazole group enhances π-conjugation, red-shifting absorption maxima (λmax ~350–400 nm). Incorporate into polymers for organic photovoltaic devices, noting that sulfonyl chloride groups improve solubility in polar solvents (e.g., DMF) during processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.